molecular formula C18H19NO5S B2830281 Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate CAS No. 377764-57-3

Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate

Cat. No. B2830281
CAS RN: 377764-57-3
M. Wt: 361.41
InChI Key: DGSHWENGVMKDPZ-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and synthetic compounds with important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved a Pd-catalyzed C-N cross-coupling . The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallography . This technique provides detailed information about the molecular geometry of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the thermal decomposition behavior of a compound incorporating a benzo[d][1,3]dioxole subunit was studied using thermogravimetric analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of a compound incorporating a benzo[d][1,3]dioxole subunit was studied .

Scientific Research Applications

Virtual Reality (VR) and Augmented Reality (AR) Modeling

Background: Virtual Reality (VR) and Augmented Reality (AR) technologies have revolutionized how we visualize and interact with complex 3D models. These immersive environments enhance collaboration, understanding, and decision-making in fields like architecture, engineering, and construction.

Application: Researchers have explored integrating Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate into Building Information Modeling (BIM) systems. By applying VR/AR functionalities to BIM models, architects, engineers, and other stakeholders can:

The integration of this compound with VR/AR enhances BIM’s potential, creating a dynamic, interactive environment for design, analysis, and project management .

Caideng Model Rendering Technology for Virtual Reality

Background: Caideng model rendering technology focuses on realistic rendering of 3D models in VR environments. It aims to improve visual fidelity and user experience.

Application: Researchers have investigated using Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate as part of Caideng’s rendering pipeline. By incorporating this compound, they aim to achieve:

The compound’s unique properties contribute to achieving photorealistic rendering, making it valuable in VR content creation.

Future Directions

The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

ethyl 2-acetamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-4-22-18(21)16-10(2)15(25-17(16)19-11(3)20)8-12-5-6-13-14(7-12)24-9-23-13/h5-7H,4,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSHWENGVMKDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate

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